molecular formula C16H29N3O2S B2452383 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide CAS No. 727983-40-6

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2452383
CAS No.: 727983-40-6
M. Wt: 327.49
InChI Key: HTUBEPGBKXNDKU-UHFFFAOYSA-N
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Description

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide is an organic compound with the molecular formula C16H29N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-amino-4-nitrobenzenesulfonamide with dipropylamine and diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance safety and efficiency. Continuous-flow methods allow for better temperature control and reduced risk of thermal runaway, making the process safer and more scalable .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

3-amino-4-(dipropylamino)-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2S/c1-5-11-18(12-6-2)16-10-9-14(13-15(16)17)22(20,21)19(7-3)8-4/h9-10,13H,5-8,11-12,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUBEPGBKXNDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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